molecular formula C7H11Li B14316420 Lithium (cyclohex-3-en-1-yl)methanide CAS No. 113260-59-6

Lithium (cyclohex-3-en-1-yl)methanide

Cat. No.: B14316420
CAS No.: 113260-59-6
M. Wt: 102.1 g/mol
InChI Key: LXDUWNZXBJJGAS-UHFFFAOYSA-N
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Description

Lithium (cyclohex-3-en-1-yl)methanide is an organolithium compound featuring a cyclohexenyl substituent attached to a methanide anion (C⁻) complexed with lithium. Its structure is characterized by a conjugated cyclohexenyl ring, which may influence charge delocalization and reactivity compared to simpler lithium methanides.

Properties

CAS No.

113260-59-6

Molecular Formula

C7H11Li

Molecular Weight

102.1 g/mol

IUPAC Name

lithium;4-methanidylcyclohexene

InChI

InChI=1S/C7H11.Li/c1-7-5-3-2-4-6-7;/h2-3,7H,1,4-6H2;/q-1;+1

InChI Key

LXDUWNZXBJJGAS-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]C1CCC=CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium (cyclohex-3-en-1-yl)methanide can be synthesized through the reaction of cyclohex-3-en-1-ylmethanol with a strong base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF). The reaction typically takes place at low temperatures to ensure the stability of the organolithium compound .

Industrial Production Methods

The use of automated systems for the addition of reagents and temperature control is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Lithium (cyclohex-3-en-1-yl)methanide undergoes various types of reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.

    Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent like THF.

    Oxidizing Agents: Can be oxidized using agents like iodine or bromine.

Major Products Formed

Scientific Research Applications

Lithium (cyclohex-3-en-1-yl)methanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of lithium (cyclohex-3-en-1-yl)methanide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers in target molecules. This results in the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the carbon, making it highly reactive .

Comparison with Similar Compounds

Comparison with Similar Lithium Methanides

Lithium methanides exhibit diverse structural and electronic properties depending on their substituents. Below is a comparative analysis with analogous compounds, supported by data from theoretical and experimental studies.

Table 1: Key Properties of Lithium Methanides

Compound Effective Charge on Carbon (Löwdin) Effective Charge on Carbon (Bader) Synthesis Method Stability/Reactivity Notes
Li4C -1.99 to -2.13 -2.80 to -3.12 Reaction of Li with carbon vapor Low yield; thermodynamically stable
LiCH2– (Simple Methanide) ~-2.5 (estimated) ~-3.0 (estimated) Alkali metal reduction of CH4 Highly reactive; limited applications
Lithium (cyclohex-3-en-1-yl)methanide Not reported Not reported Likely via deprotonation of cyclohexene Enhanced stability due to conjugation

Key Comparisons

  • Electronic Structure: The carbon monomer in Li4C exhibits Löwdin charges of -1.99 to -2.13 and Bader charges of -2.80 to -3.12, reflecting significant electron density localization . In contrast, the cyclohexenyl substituent in this compound likely delocalizes the negative charge across the conjugated π-system, reducing the effective charge on the central carbon. This delocalization may enhance kinetic stability compared to Li4C or simpler methanides.
  • Synthesis and Yield: Li4C is synthesized via lithium-carbon vapor reactions but suffers from minimal yields . For this compound, synthesis likely involves deprotonation of cyclohexene derivatives using organolithium reagents. The cyclohexenyl group’s steric bulk and electronic effects may improve isolation efficiency compared to Li4C.
  • Reactivity :
    Simple lithium methanides (e.g., LiCH2⁻) are highly reactive but impractical for controlled synthesis. The cyclohexenyl derivative’s conjugated system may moderate reactivity, enabling selective applications in organic transformations.

Structural Insights

While crystallographic data for this compound is absent in the provided evidence, SHELX-based refinement methods are routinely employed for such organolithium compounds. Comparative studies suggest that aromatic or conjugated substituents reduce charge localization, as seen in analogous methanide phases .

Research Implications and Gaps

  • Theoretical Modeling : Density functional theory (DFT) studies, as applied to Li4C , could elucidate charge distribution and stability in this compound.
  • Experimental Validation : Direct crystallographic characterization using SHELX is needed to confirm structural hypotheses.

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